molecular formula C10H10ClN3OS B1355093 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine CAS No. 63894-67-7

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine

Cat. No. B1355093
CAS RN: 63894-67-7
M. Wt: 255.72 g/mol
InChI Key: YPVVQAPITTYKRL-UHFFFAOYSA-N
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Description

“4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine” is a chemical compound with the CAS Number: 63894-67-7 . It has a molecular weight of 256.74 and its IUPAC name is 4-(2-chloro-7H-7lambda3-thieno[2,3-d]pyrimidin-4-yl)morpholine . The compound is typically stored in a refrigerator and has a physical form of a white to pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,4-dichlorothieno[2,3-d]pyrimidine with morpholine . The reaction mixture is stirred at ambient temperature for 1-2 hours . After confirming the consumption of the starting material, water is added to the reaction flask at a rate that maintains an internal temperature below 25°C . The resulting solid is collected by vacuum filtration, rinsed with water, and dried in a vacuum oven at 66°C for 24 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClN3OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6,16H,2-5H2 . This indicates the presence of a thieno[2,3-d]pyrimidine ring attached to a morpholine ring via a carbon atom. The thieno[2,3-d]pyrimidine ring also has a chlorine atom attached to it .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is the nucleophilic substitution of one of the chlorine atoms in 2,4-dichlorothieno[2,3-d]pyrimidine by morpholine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 256.74 . It is a white to pale-yellow to yellow-brown solid . The compound is typically stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Morpholine Derivatives: Morpholine derivatives, including 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, are synthesized through a multi-step process involving condensation, chlorination, and nucleophilic substitution. These compounds have shown inhibition of tumor necrosis factor-alpha and nitric oxide, indicating potential therapeutic applications (Lei et al., 2017).

Applications in Medical Research

  • Potential in Cancer Research: Certain morpholine derivatives have been identified for their potential in inhibiting pathways like PI3K-AKT-mTOR, which are crucial in cancer cell proliferation and survival. The morpholine oxygen in these compounds is key to forming hydrogen bonds and conveying selectivity (Hobbs et al., 2019).
  • Antimicrobial Activity: Novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles have been synthesized and shown to have promising antibacterial and antifungal activities through in vitro screening (Zaki et al., 2020).
  • Neurological Applications: The synthesis of [11C]HG-10-102-01, a compound structurally related to 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine, has been explored as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).

Structural and Chemical Analysis

  • Hydrogen-Bonded Sheet Structures: Studies on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines have revealed significant electronic polarization within the pyrimidine components and intramolecular N-H...O hydrogen bonds. This structural analysis aids in understanding the chemical properties of related compounds (Orozco et al., 2008).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVVQAPITTYKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CSC3=NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516014
Record name 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine

CAS RN

63894-67-7
Record name 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Morpholine (85.1, 0.977 mol, 2.2 equiv.) was added to a solution of 2,4-dichlorothieno[2,3-d]pyrimidine 17 (91 g, 0.444 mol, 1.0 equiv.). The reaction mixture was stirred at ambient temperature for 1 h and the resulting slurry was filtered, rinsed with water (500 ml). The cake was dried in vacuum oven at 55° C. for 24 hours to give 442-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine 18 as an off-white solid (100.3 g, 88% yield). 1H NMR (400 MHz, DMSO-d6) δ 3.736 (t, J=4.8 Hz, 4H), δ 3.897 (t, J=5.2 Hz, 4H), δ 7.658 (d, J=6.4 Hz, 1H), δ 7.682 (t, J=6.4 Hz, 4H δ). LCMS (ESI pos) m/e 257 (M+1).
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88%

Synthesis routes and methods II

Procedure details

Scheme 6 shows the synthesis of 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine 18 starting by cyclization of methyl 2-amino-thiophenecarboxylate 15 (95 g) with chlorosulfonyl isocyanate at low temperature remains (−60° C. to −55° C.) to give thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 16. Phosphorous oxychloride was added slowly to a cold solution of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 16 and N,N-dimethylaniline (0.75 equiv.) in acetonitrile while maintaining the temperature below 25° C. The mixture was then heated to 80-85° C. and stirred for 24 hours to afford dichlorothieno[2,3-d]pyrimidine 17. Morpholine (2.2 equiv.) was added to a solution of 2,4-dichlorothieno[2,3-d]pyrimidine 17 in methanol and stirred at ambient temperature for 1 h to give 18.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine

Citations

For This Compound
6
Citations
L Yu, Q Wang, C Wang, B Zhang, Z Yang, Y Fang… - Molecules, 2019 - mdpi.com
Three series of novel thienopyrimidine derivatives 9a–l, 15a–l, and 18a–h were designed and synthesized, and their IC 50 values against four cancer cell lines HepG-2, A549, PC-3, …
Number of citations: 4 www.mdpi.com
C Chen, CY Sun, S Xu, YB Tu, PW Zheng… - Advanced Materials …, 2014 - Trans Tech Publ
A novel thieno [2,3-d] pyrimidine compound (1) bearing a sulfonylurea moiety was synthesized from methyl 2-aminothiophene-3-carboxylate (2) through five steps including cyclization, …
Number of citations: 0 www.scientific.net
L Lai, Q Wang, B Zhang, Z Xiao, Z Yang, Q Yang… - RSC …, 2019 - pubs.rsc.org
A series of thienopyrimidines containing a pyrazoline unit (4a–d, 7a–d and 13a–l) were designed and synthesized. The target compounds were evaluated for antiproliferative activity …
Number of citations: 8 pubs.rsc.org
W Zhu, C Chen, C Sun, S Xu, C Wu, F Lei, H Xia… - European journal of …, 2015 - Elsevier
Two series of thienopyrimidine derivatives (10a–k, 16a–j) bearing chromone moiety were designed and synthesized. All the compounds were evaluated for inhibitory activity against …
Number of citations: 62 www.sciencedirect.com
TP Heffron, BQ Wei, A Olivero, ST Staben… - Journal of medicinal …, 2011 - ACS Publications
Of the four class I phosphoinositide 3-kinase (PI3K) isoforms, PI3Kα has justly received the most attention for its potential in cancer therapy. Herein we report our successful approaches …
Number of citations: 78 pubs.acs.org
A BAJJI - i.moscow
The invention relates to compounds, pharmaceutical compositions and methods useful for treating cancer, systemic or chronic inflammation, rheumatoid arthritis, diabetes, obesity, T-…
Number of citations: 0 i.moscow

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